4-Bromo-5-methoxy-2-nitroaniline
Overview
Description
4-Bromo-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of aniline, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring.
Mechanism of Action
Target of Action
It’s known that nitroaniline compounds often interact with various enzymes and proteins within biological systems .
Mode of Action
Nitroaniline compounds typically undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Nitroaniline compounds are known to interact with various biochemical pathways, potentially affecting cellular processes .
Result of Action
Nitroaniline compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-methoxy-2-nitroaniline . For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it’s harmful by inhalation, in contact with skin, and if swallowed, indicating that its action and efficacy can be influenced by the route of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-bromo-2-methoxyaniline, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 4-Bromo-5-methoxy-2-aminophenylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-5-hydroxy-2-nitroaniline.
Scientific Research Applications
4-Bromo-5-methoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-2-nitroaniline: Lacks the methoxy group, affecting its chemical reactivity and applications.
4-Bromo-2-methoxyaniline: Lacks the nitro group, influencing its biological activity and chemical properties.
Uniqueness
4-Bromo-5-methoxy-2-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-bromo-5-methoxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJPWNTXBYKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445113 | |
Record name | 4-BROMO-5-METHOXY-2-NITROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173312-36-2 | |
Record name | 4-BROMO-5-METHOXY-2-NITROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-methoxy-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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